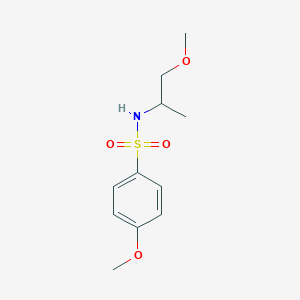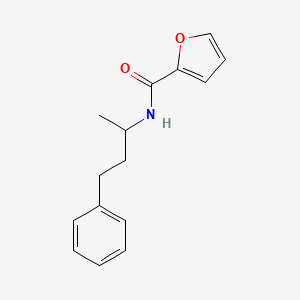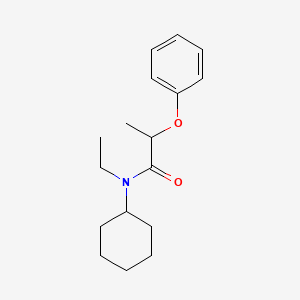
N-cyclohexyl-N-ethyl-2-phenoxypropanamide
Vue d'ensemble
Description
N-cyclohexyl-N-ethyl-2-phenoxypropanamide (CHEPP) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CHEPP is a synthetic compound that belongs to the class of amides and has a unique chemical structure that makes it an excellent candidate for various research applications.
Applications De Recherche Scientifique
N-cyclohexyl-N-ethyl-2-phenoxypropanamide has a wide range of scientific research applications due to its unique chemical structure. One of the primary applications of this compound is in the field of neuroscience. This compound has been shown to modulate the activity of the GABA-A receptor, which is a critical neurotransmitter receptor in the central nervous system. This modulation can lead to the development of novel drugs for the treatment of anxiety, depression, and other neurological disorders.
Another application of this compound is in the field of cardiovascular research. This compound has been shown to have vasodilatory effects on the blood vessels, which can lead to the development of new drugs for the treatment of hypertension and other cardiovascular diseases.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-N-ethyl-2-phenoxypropanamide is related to its ability to modulate the activity of the GABA-A receptor. The GABA-A receptor is a ligand-gated ion channel that is activated by the neurotransmitter GABA. When GABA binds to the receptor, it causes the opening of the ion channel, which leads to the influx of chloride ions into the cell. This influx of chloride ions leads to the hyperpolarization of the cell, which reduces its excitability.
This compound binds to a specific site on the GABA-A receptor, which enhances the activity of the receptor. This enhancement leads to an increase in the influx of chloride ions into the cell, which further hyperpolarizes the cell and reduces its excitability.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects due to its ability to modulate the activity of the GABA-A receptor. One of the primary effects of this compound is its anxiolytic effect. This compound has been shown to reduce anxiety in animal models, which makes it a potential candidate for the development of new drugs for the treatment of anxiety disorders.
Another effect of this compound is its anticonvulsant effect. This compound has been shown to reduce seizures in animal models, which makes it a potential candidate for the development of new drugs for the treatment of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of N-cyclohexyl-N-ethyl-2-phenoxypropanamide for lab experiments is its unique chemical structure, which makes it an excellent candidate for various research applications. This compound is also relatively easy to synthesize, which makes it readily available for research purposes.
One of the limitations of this compound for lab experiments is its potential toxicity. Although this compound has not been shown to be toxic in animal models, further research is needed to determine its safety for human use.
Orientations Futures
There are several future directions for research on N-cyclohexyl-N-ethyl-2-phenoxypropanamide. One potential direction is the development of new drugs for the treatment of anxiety and other neurological disorders. Another potential direction is the development of new drugs for the treatment of hypertension and other cardiovascular diseases.
Conclusion:
In conclusion, this compound (this compound) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has a unique chemical structure that makes it an excellent candidate for various research applications, including neuroscience and cardiovascular research. This compound modulates the activity of the GABA-A receptor, which leads to several biochemical and physiological effects, including anxiolytic and anticonvulsant effects. Although this compound has several advantages for lab experiments, further research is needed to determine its safety for human use.
Propriétés
IUPAC Name |
N-cyclohexyl-N-ethyl-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-3-18(15-10-6-4-7-11-15)17(19)14(2)20-16-12-8-5-9-13-16/h5,8-9,12-15H,3-4,6-7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXWFTSPDRKGND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C(C)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



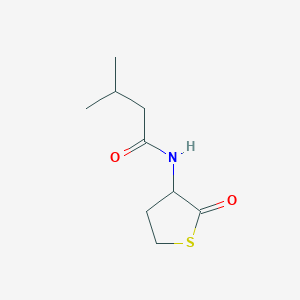
![2-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B3952986.png)
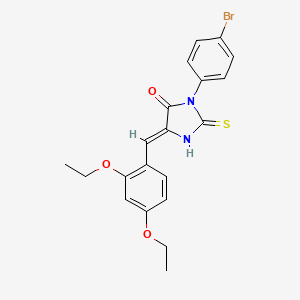
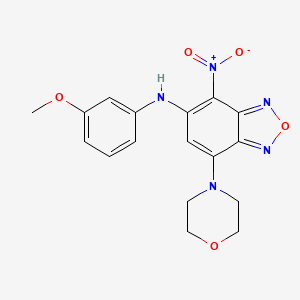
![1-(4-methylbenzyl)-2-[(2-naphthyloxy)methyl]-1H-benzimidazole](/img/structure/B3952999.png)


![2,6-dimethyl-N-[2-(1-methylpyrrolidin-2-yl)ethyl]quinoline-3-carboxamide](/img/structure/B3953016.png)
![2-bromo-N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B3953030.png)
![(4-methylphenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone](/img/structure/B3953036.png)
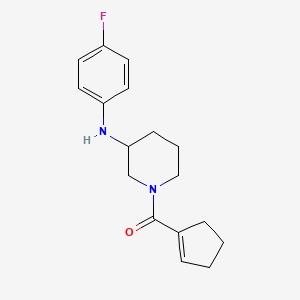
![2-[1-(3-methylphenyl)-5'-phenyl-1H,3'H-2,4'-biimidazol-3'-yl]ethanol](/img/structure/B3953050.png)
